molecular formula C6H12ClNO2 B569383 (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride CAS No. 1379403-11-8

(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride

Cat. No. B569383
M. Wt: 165.617
InChI Key: AIGMPSQHDFRIGR-DPZBITMOSA-N
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Description

“(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride” is a chemical compound with the molecular formula C6H12ClNO2. It has an average mass of 165.618 Da and a monoisotopic mass of 165.055649 Da . This compound is an impurity of Vigabatrin, which is a novel antiepileptic drug .


Molecular Structure Analysis

The molecular structure of “(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride” consists of 6 carbon atoms, 12 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom .

Scientific Research Applications

  • Synthesis of Baclofen Derivatives : (Z)- and (E)-4-Amino-3-(4-chlorophenyl)but-2-enoic acids were synthesized as conformationally restricted analogues of baclofen (Allan & Tran, 1981).

  • Luminescent Molecular Crystals : (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid was synthesized and used to create organic molecular crystals with stable photoluminescence at ambient conditions (Zhestkij et al., 2021).

  • Anti-bacterial Activity of Oxadiazoles : Fatty acid hydrazides of various enoic acids were used to synthesize biologically active 1,3,4-oxadiazoles with good antimicrobial activity, particularly against E. coli (Banday, Mattoo & Rauf, 2010).

  • N-Glycosyl α-Amino Acids Synthesis : A method for synthesizing unnatural N-glycosyl α-amino acids was developed, using derivatives of 2-(N-glycosyl)aminobut-3-enoic acid, potentially applicable in glycobiology research and medicinal chemistry (Tao et al., 2014).

  • Preparation of (E)-3-Acylprop-2-enoic Acids : A new method for preparing (E)-3-acylprop-2-enoic acids was found, offering a general access to these compounds known for various biological activities (Obrecht & Weiss, 1989).

  • Synthesis of Radiolabelled GABA Analogs : A synthesis process for [3H]E- and [3H]Z-4-aminobut-2-enoic acids was reported, which can be used as conformationally restricted analogs of the neurotransmitter GABA (Duke et al., 1993).

  • Inhibitory Studies of Organotin(IV) Esters : Novel organotin(IV) esters of (E)-4-oxo-4-((3-trifluoromethyl)phenyl)amino)but-2-enoic acid were studied for their inhibitory effects against various strains including bacterial, fungal, and tumoral, showing significant potency (ur-Rehman et al., 2012).

  • Substrate Specificity in GABA Aminotransferase : The substrate and inhibitory properties of various analogues, including (E)-4-amino-3-(4-chlorophenyl)but-2-enoic acid, were determined, providing insights into the enzyme's active site topology (Silverman et al., 1987).

properties

IUPAC Name

(E)-2-(2-aminoethyl)but-2-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-2-5(3-4-7)6(8)9;/h2H,3-4,7H2,1H3,(H,8,9);1H/b5-2+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGMPSQHDFRIGR-DPZBITMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(CCN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\CCN)/C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride

CAS RN

1379403-11-8
Record name 2-(2-Aminoethyl)but-2-enoic acid hydrochloride, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379403118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
1
Citations
SR Pindi, VR Gollapalli, PD Sanasi… - Organic Preparations …, 2023 - Taylor & Francis
Vigabatrin (Fig. 1, sabril, c-vinyl-c-aminobutyric acid, 4-amino-5-hexenoic acid) is a structural analogue of c-aminobutyric acid (GABA), the major inhibitory neurotransmitter in …
Number of citations: 0 www.tandfonline.com

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